molecular formula C11H10F2O2 B13638444 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13638444
M. Wt: 212.19 g/mol
InChI Key: UZUAMRIUZUTDHS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a propenone backbone with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, forming the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with different fluorine substitution pattern.

    1-(3,4-Difluorophenyl)-3-methoxyprop-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluorophenyl and ethoxy groups provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-1-(3,4-difluorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10F2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+

InChI Key

UZUAMRIUZUTDHS-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.